(4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
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Overview
Description
(4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure with multiple halogen substitutions, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is formed through a cyclization reaction.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Aldol Condensation: The final step involves an aldol condensation reaction to form the methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylene groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the imidazole ring or the halogenated aromatic rings, potentially leading to dehalogenation or hydrogenation products.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where halogens can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Diagnostic Tools: Utilized in imaging and diagnostic assays due to its unique structural features.
Industry
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogenated aromatic rings and imidazole core allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-FLUOROPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
- (4E)-4-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
- (4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its specific combination of halogen atoms and methoxy group, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-chloro-5-iodophenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClIN2O2/c1-24-15-5-2-10(18)6-9(15)7-14-17(23)22-16(21-14)12-8-11(20)3-4-13(12)19/h2-8H,1H3,(H,21,22,23)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUCQWKBZVCKEN-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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